Ethyl 8-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-8-oxooctanoate

ADME Lipophilicity Drug Design

Researchers conducting positional SAR on spirocyclic HDAC inhibitors require isomerically pure ortho-substituted building blocks; substituting meta/para analogs introduces uncontrolled variables in Zn²⁺ chelation geometry and isoform selectivity (>10-fold shifts reported). • Ortho substitution restricts side-chain conformer space, pre-organizing the zinc-binding arm (ΔΔG ~0.5-1.5 kcal/mol vs. para) • XLogP3-AA 3.3 / TPSA 65.1 Ų support passive GI absorption & BBB penetration for intracellular HDAC target engagement • Supplied at ≥97% purity with full analytical characterization for reproducible SAR

Molecular Formula C24H35NO5
Molecular Weight 417.5 g/mol
CAS No. 898781-35-6
Cat. No. B1360466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-8-oxooctanoate
CAS898781-35-6
Molecular FormulaC24H35NO5
Molecular Weight417.5 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCCCC(=O)C1=CC=CC=C1CN2CCC3(CC2)OCCO3
InChIInChI=1S/C24H35NO5/c1-2-28-23(27)12-6-4-3-5-11-22(26)21-10-8-7-9-20(21)19-25-15-13-24(14-16-25)29-17-18-30-24/h7-10H,2-6,11-19H2,1H3
InChIKeyBMWAAMZFXKTAPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 8-Oxooctanoate (CAS 898781-35-6): Procurement Overview


Ethyl 8-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-8-oxooctanoate (CAS 898781-35-6) is a synthetic, spirocyclic small molecule featuring a 1,4-dioxa-8-azaspiro[4.5]decane moiety N-linked via a methylene bridge to the ortho-position of a phenyl ring bearing an 8-oxooctanoate ethyl ester side chain [1]. It belongs to a series of positional isomers distinguished by the point of attachment (ortho, meta, para) to the central phenyl ring, and is part of a broader class of spirocyclic inhibitors targeting histone deacetylase (HDAC) and other chromatin-modifying enzymes [2]. The compound is typically procured as a research intermediate at ≥95% purity .

Ortho-substituted spirocyclic HDAC inhibitor intermediate
Positional isomer with distinct zinc‑binding geometry
Synthetic research intermediate, ≥95% purity
Supports focused library synthesis and SAR studies
8‑oxooctanoate ester side chain (n=7 linker)
Chain length aligned with HDAC zinc‑binding domain requirements

Why Ortho Substitution Cannot Be Replaced by Meta or Para Isomers


Positional substitution on the central phenyl ring is a critical determinant of both physicochemical and target-engagement properties in spirocyclic HDAC inhibitors [1]. The ortho arrangement in CAS 898781-35-6 places the bulky spirocyclic amine in close proximity to the 8-oxooctanoate zinc-binding group, potentially inducing a unique conformation that alters the chelation geometry at the catalytic Zn²⁺ ion relative to meta (CAS 898762-68-0) or para (CAS 898782-16-6) isomers [2]. Published SAR across spirocyclic HDAC chemotypes demonstrates that subtle changes in linker geometry can lead to >10-fold shifts in isoform selectivity and cellular potency, making generic interchange between positional isomers scientifically unsound without explicit comparative activity data [2]. The quantitative evidence below establishes the measurable parameters that differentiate the ortho isomer from its comparators.

This Product
Ortho isomer (CAS 898781‑35‑6)
Spirocyclic amine in ortho position induces steric influence on zinc‑binding arm conformation.
Meta / Para Isomers
CAS 898762‑68‑0 / 898782‑16‑6
Different linker geometry may shift isoform selectivity and cellular potency, making direct interchange unsound without comparative data.
This Product
8‑oxooctanoate (n=7)
Methylene spacer length likely tuned for optimal Zn²⁺ coordination in HDAC active site.
Shorter‑chain analogs
5‑oxovalerate (n=4) / 7‑oxoheptanoate (n=6)
Shorter linkers predicted to substantially reduce target engagement; class‑level SAR warns against substitution.

Quantitative Evidence: Ortho Isomer vs. Closest Analogs


XLogP3-AA Lipophilicity and Membrane Permeability

The ortho-substituted target compound (CAS 898781-35-6) exhibits an XLogP3-AA value of 3.3, which is lower than its para isomer (CAS 898782-16-6) with XLogP3-AA = 3.5, and its meta isomer (CAS 898762-68-0) with XLogP3-AA = 3.5 [1][2]. This reduced lipophilicity, arising from the ortho placement of the spirocyclic amine, predicts moderately improved aqueous solubility and a lower probability of CYP450 promiscuity, while potentially maintaining sufficient passive permeability for cellular target engagement [1].

XLogP3‑AA
Cross‑study comparable
ΔXLogP3‑AA = −0.2 vs. meta/para
Reported lower lipophilicity may support reduced non‑specific binding interpretation.
Computed via XLogP3 3.0; experimental solubility not available.
ADME Lipophilicity Drug Design

Polar Surface Area Differentiation

The topological polar surface area (TPSA) of the ortho isomer is 65.1 Ų, compared to 65.1 Ų for the meta isomer and 65.1 Ų for the para isomer [1][2]. While the TPSA values are identical due to the same atom composition, the spatial orientation of the spirocyclic amine in the ortho position results in a different molecular shape and solvation free energy, which can influence membrane permeation rates and efflux transporter recognition in a manner not captured by 2D TPSA alone [3].

TPSA
Supporting evidence
TPSA = 65.1 Ų (identical 2D value)
Spatial orientation differs; 3D conformation may influence membrane permeation and transporter recognition.
2D TPSA does not capture ortho steric effects on solvation.
Drug Likeness Permeability Oral Bioavailability

Chain Length Optimization for HDAC Zinc-Binding

In the ortho-substituted series, the 8-oxooctanoate ethyl ester (n=7 methylene linker) provides a critical spatial reach for the terminal ester/carboxylate to coordinate the catalytic Zn²⁺ ion in the HDAC active site, in contrast to the shorter 5-oxovalerate (n=4, CAS 898781-26-5) and the intermediate 7-oxoheptanoate (n=6, CAS 898781-13-0) analogs [1]. Published SAR on straight-chain hydroxamate HDAC inhibitors demonstrates that a methylene linker of 6-7 carbons is optimal for simultaneous zinc chelation and surface recognition, while shorter linkers (n=4-5) result in ≥10-fold loss in IC50 [1].

Chain length (n)
Class‑level inference
n=7 (8‑oxooctanoate) vs. n=4, n=6
Reported SAR indicates n=7 optimizes Zn²⁺ coordination; shorter chains may yield ≥10‑fold potency shift.
Class‑level inference from hydroxamate series; direct spirocyclic data unavailable.
HDAC Inhibition Zinc-Binding Group SAR

Rotatable Bond Count and Conformational Entropy

The ortho isomer possesses 12 rotatable bonds, identical to the meta and para positional isomers [1]. However, the ortho positioning of the spirocyclic substituent restricts the conformational freedom of the adjacent 8-oxooctanoate side chain through steric interactions, effectively reducing the number of biologically accessible conformers compared to the less hindered para isomer [2]. This conformational restriction can translate into a lower entropic penalty upon target binding, potentially enhancing binding affinity for rigid active sites such as those found in HDAC enzymes [3].

Conformational entropy
Class‑level inference
Predicted ΔΔG ~0.5–1.5 kcal/mol
Ortho steric restriction may lower entropic penalty upon binding to rigid HDAC pockets.
Theoretical estimate; experimental binding data not available.
Conformational Analysis Binding Affinity Drug Design

Application Scenarios


Focused HDAC Inhibitor Library Design

The 8-oxooctanoate chain length, combined with the ortho-substituted spirocyclic amine, makes this compound a valuable precursor for generating HDAC inhibitor candidates. The n=7 methylene spacer aligns with the optimal chain length identified in SAR studies of straight-chain hydroxamates, where IC50 values improve from >25 μM (n=5) to <2.5 μM (n=7) [1]. By incorporating the ortho-spirocyclic motif, library designers can further probe isoform selectivity, as the steric bulk may preferentially engage the wider active site entrance of HDAC8 over HDAC1/2 [2].

Entropy-Driven Lead Optimization

The ortho positioning of the 1,4-dioxa-8-azaspiro[4.5]decane group induces steric hindrance that restricts the accessible conformer space of the 8-oxooctanoate side chain. This property can be exploited in lead optimization programs to pre-organize the zinc-binding arm into a bioactive conformation, reducing the entropic penalty upon target binding by an estimated 0.5–1.5 kcal/mol relative to the para isomer [3]. This makes CAS 898781-35-6 the preferred scaffold when ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are key optimization parameters.

Cellular Target Engagement Probe

With an XLogP3-AA of 3.3—lower than the meta/para isomers (3.5)—and a TPSA of 65.1 Ų, the ortho isomer resides in a favorable region of the BOILED-Egg plot for passive gastrointestinal absorption and blood-brain barrier penetration [1]. This physicochemical profile supports its use as a cellular target engagement probe for intracellular HDAC isoforms (e.g., HDAC8), where the ester prodrug can be hydrolyzed intracellularly to the active carboxylic acid zinc-binding group to achieve sustained target inhibition.

Positional SAR Negative Control

When conducting a comprehensive positional SAR study of spirocyclic phenyl oxooctanoate HDAC inhibitors, CAS 898781-35-6 serves as the essential ortho comparator alongside its meta (CAS 898762-68-0) and para (CAS 898782-16-6) analogs. The quantified differences in XLogP3-AA and conformational properties allow research teams to deconvolute electronic substitution effects from steric effects in determining isoform selectivity and cellular potency, ensuring robust and interpretable SAR conclusions.

Application
Selection Property
Validation Focus
Focused HDAC inhibitor library design
Chain‑length screening context
Zinc‑binding domain engagement in recombinant HDAC assays
Conformation‑restricted lead optimization
Entropic pre‑organization review
Ligand efficiency metrics and binding thermodynamics
Cellular target engagement probe
Passive permeability and intracellular hydrolysis context
Cellular HDAC inhibition and esterase‑dependent activation
Positional SAR negative control
Ortho comparator for isomer deconvolution
Isoform selectivity and cellular potency comparison with meta/para analogs
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